molecular formula C11H9ClN2O2 B12446911 2-Chloro-N-(3-phenylisoxazol-5-YL)acetamide

2-Chloro-N-(3-phenylisoxazol-5-YL)acetamide

Cat. No.: B12446911
M. Wt: 236.65 g/mol
InChI Key: AAYXZVUBLCEHSJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide typically involves the reaction of 3-phenylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives of the isoxazole ring.

    Reduction: Formation of reduced derivatives of the isoxazole ring.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and amide functionality. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide
  • 2-Chloro-N-(3-ethylisoxazol-5-yl)acetamide
  • 2-Chloro-N-(3-phenylisoxazol-4-yl)acetamide

Uniqueness

2-Chloro-N-(3-phenylisoxazol-5-yl)acetamide is unique due to the presence of the phenyl group at the 3-position of the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C11H9ClN2O2/c12-7-10(15)13-11-6-9(14-16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15)

InChI Key

AAYXZVUBLCEHSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCl

Origin of Product

United States

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